3-(1-(2-(Naphthalen-1-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
This compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle . It has a molecular formula of C19H18N2O4 and a molecular weight of 338.363. The compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene moiety, an acetyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Chemosensors for Transition Metal Ions
A study by Gosavi-Mirkute et al. (2017) explored naphthoquinone-based chemosensors for transition metal ions, particularly focusing on their selectivity towards Cu2+ ions. These compounds exhibit color changes upon complexation with metal ions, indicating their potential as chemosensors (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity
Ghareb et al. (2017) investigated the anticonvulsant activity of novel naphthalen-2-yl acetate derivatives. This research highlights the potential of these compounds as anticonvulsant agents, offering insights into the therapeutic applications of similar structures (Ghareb et al., 2017).
Poly(amide-ester)s Synthesis
Mallakpour and Rafiee (2008) detailed the synthesis and characterization of poly(amide-ester)s containing naphthalene pendent groups. This research contributes to the understanding of polymers with specific molecular structures and their potential applications (Mallakpour & Rafiee, 2008).
Antimicrobial Activity
Chioma et al. (2018) synthesized a pyrimidine-based ligand with naphthalene-1,4-dione and investigated its antimicrobial activity, particularly against various pathogens. This suggests potential applications in developing antimicrobial agents (Chioma et al., 2018).
Conducting Polymers
Sotzing et al. (1996) explored conducting polymers derived from bis(pyrrol-2-yl) arylenes, including naphthalene-based monomers. Their work contributes to the understanding of low oxidation potential monomers for potential electronic applications (Sotzing et al., 1996).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research on this compound could involve further exploration of the biological activity of different stereoisomers and the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity could also be investigated .
Properties
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(10-14-6-3-5-13-4-1-2-7-16(13)14)20-9-8-15(11-20)21-18(23)12-25-19(21)24/h1-7,15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQXZXWILFOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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